molecular formula C10H16O4 B15250694 6,6-Dimethoxyspiro[3.3]heptane-2-carboxylicacid

6,6-Dimethoxyspiro[3.3]heptane-2-carboxylicacid

Katalognummer: B15250694
Molekulargewicht: 200.23 g/mol
InChI-Schlüssel: MJPJZXFCOAVSSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6-Dimethoxyspiro[33]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure where a spiro[33]heptane core is substituted with two methoxy groups and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethoxyspiro[3.3]heptane-2-carboxylic acid typically involves the formation of the spiro[3.3]heptane core followed by the introduction of methoxy and carboxylic acid groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation and carboxylation reactions. Specific details on the reaction conditions, such as temperature and solvents, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

6,6-Dimethoxyspiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl or carbonyl groups.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Formation of 6,6-dihydroxyspiro[3.3]heptane-2-carboxylic acid.

    Reduction: Formation of 6,6-dimethoxyspiro[3.3]heptane-2-methanol.

    Substitution: Formation of 6,6-dihalogenated or 6,6-diamino derivatives.

Wissenschaftliche Forschungsanwendungen

6,6-Dimethoxyspiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 6,6-Dimethoxyspiro[3.3]heptane-2-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its role in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro[3.3]heptane-2,6-dicarboxylic acid: Similar spirocyclic structure but with two carboxylic acid groups.

    6,6-Dimethoxyspiro[3.3]heptane-2-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.

Uniqueness

6,6-Dimethoxyspiro[33]heptane-2-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups on the spirocyclic core

Eigenschaften

Molekularformel

C10H16O4

Molekulargewicht

200.23 g/mol

IUPAC-Name

2,2-dimethoxyspiro[3.3]heptane-6-carboxylic acid

InChI

InChI=1S/C10H16O4/c1-13-10(14-2)5-9(6-10)3-7(4-9)8(11)12/h7H,3-6H2,1-2H3,(H,11,12)

InChI-Schlüssel

MJPJZXFCOAVSSW-UHFFFAOYSA-N

Kanonische SMILES

COC1(CC2(C1)CC(C2)C(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.